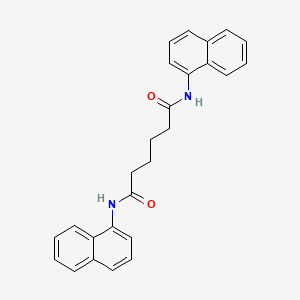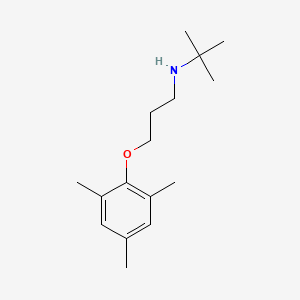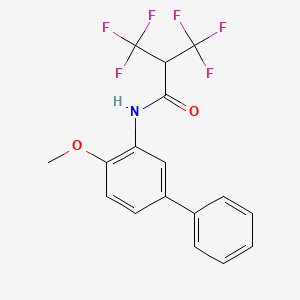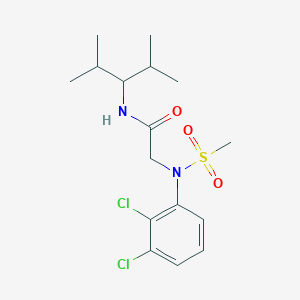![molecular formula C17H24N2O2 B4921933 N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC belongs to the class of cyclohexanecarboxamide compounds, which have been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also have antioxidant activity, which may protect cells from oxidative damage. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may induce cell death in cancer cells.
実験室実験の利点と制限
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also limitations to its use. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide. One area of research is the development of new derivatives of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide in animal models and humans. Finally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have potential applications in other scientific research fields, such as immunology and infectious diseases, which warrant further investigation.
合成法
The synthesis of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexanecarboxylic acid in the presence of a reducing agent such as iron powder. This reaction results in the formation of the intermediate 2-methyl-3-(cyclohexanecarboxamido)nitrobenzene, which is then converted to N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide by treatment with propionic anhydride and a base such as triethylamine.
科学的研究の応用
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-[2-methyl-3-(propanoylamino)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-14-10-7-11-15(12(14)2)19-17(21)13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLSLJBMPAZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)

![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)
